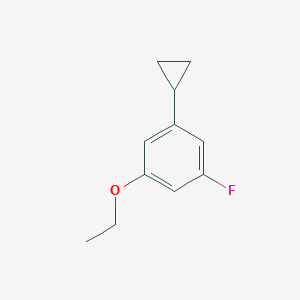

1-Cyclopropyl-3-ethoxy-5-fluorobenzene

Description

1-Cyclopropyl-3-ethoxy-5-fluorobenzene is a substituted benzene derivative featuring a cyclopropyl group at position 1, an ethoxy group at position 3, and a fluorine atom at position 5. Its molecular formula is C₁₁H₁₁FO, with a molar mass of 178.20 g/mol. The ethoxy group contributes to lipophilicity, while the fluorine atom, a common bioisostere, may modulate electronic properties and binding affinity. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, though specific synthetic routes and applications remain understudied in publicly available literature.

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-cyclopropyl-3-ethoxy-5-fluorobenzene |

InChI |

InChI=1S/C11H13FO/c1-2-13-11-6-9(8-3-4-8)5-10(12)7-11/h5-8H,2-4H2,1H3 |

InChI Key |

OQJACDZRWQUIFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C2CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-ethoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acids, metal oxides, metal triflates, and ionic liquids . The reaction typically requires anhydrous conditions and produces corrosive acid wastes .

Industrial Production Methods

Industrial production of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene may involve large-scale Friedel-Crafts acylation processes, utilizing efficient catalytic systems to maximize yield and minimize waste. The choice of catalyst and reaction conditions can significantly impact the efficiency and environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, facilitated by catalysts such as Lewis acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include acyl chlorides or anhydrides, with catalysts such as aluminum chloride or iron(III) chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield monoacylated products, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

1-Cyclopropyl-3-ethoxy-5-fluorobenzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the production of fine chemicals, agrochemicals, and fragrances.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene involves its interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.

Comparison with Similar Compounds

a) 1-(1-Ethynylcyclopropyl)-4-methoxybenzene ()

- Molecular Formula : C₁₂H₁₂O

- Molar Mass : 172.23 g/mol

- Substituents : Ethynylcyclopropyl (position 1), methoxy (position 4).

- Key Differences: The ethynyl group (sp-hybridized carbon) enhances reactivity in click chemistry or alkyne-specific reactions compared to the saturated cyclopropyl-ethoxy-fluorobenzene system . Methoxy at position 4 vs. Absence of fluorine reduces electron-withdrawing effects, which may influence aromatic electrophilic substitution rates.

b) 1-Chloro-3-ethenyl-5-fluorobenzene ()

- Molecular Formula : C₈H₆ClF

- Molar Mass : 156.58 g/mol

- Substituents : Chlorine (position 1), ethenyl (position 3), fluorine (position 5).

- Key Differences :

- Chlorine at position 1 is a stronger electron-withdrawing group than cyclopropyl, increasing susceptibility to nucleophilic aromatic substitution .

- Ethenyl (vinyl) group at position 3 introduces unsaturation, enabling polymerization or further functionalization (e.g., epoxidation).

- Lower molar mass (156.58 g/mol) suggests higher volatility compared to the target compound.

Physicochemical Properties and Reactivity

Key Observations:

- Electronic Effects : The ethoxy group (electron-donating) in the target compound contrasts with the electron-withdrawing chlorine in 1-chloro-3-ethenyl-5-fluorobenzene, leading to divergent reactivity in aromatic substitution.

- 1-Chloro-3-ethenyl-5-fluorobenzene’s vinyl group may suit polymer precursors or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.